

# Technical Guide: 4-(4-Morpholiny)phthalonitrile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **4-(4-Morpholiny)phthalonitrile**

Cat. No.: **B428609**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **4-(4-Morpholiny)phthalonitrile**, a molecule of significant interest in medicinal chemistry and materials science. While a specific CAS number for this compound is not readily available in public databases, this document outlines a feasible synthetic route, projected physicochemical properties based on analogous structures, and explores its potential applications, particularly in the realm of drug development as an inhibitor of critical cellular signaling pathways. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel phthalonitrile derivatives for therapeutic and advanced material applications.

## Introduction

Phthalonitriles are versatile organic compounds characterized by a benzene ring substituted with two adjacent nitrile groups. They serve as crucial precursors in the synthesis of phthalocyanines, which have widespread applications as dyes, pigments, and in photodynamic therapy. The incorporation of a morpholine moiety into the phthalonitrile scaffold is a strategic approach to modulate the electronic properties, solubility, and biological activity of the resulting molecule. The morpholine ring, a common structural motif in medicinal chemistry, is known to enhance drug-like properties and can confer a range of biological activities, including anticancer and anti-inflammatory effects.

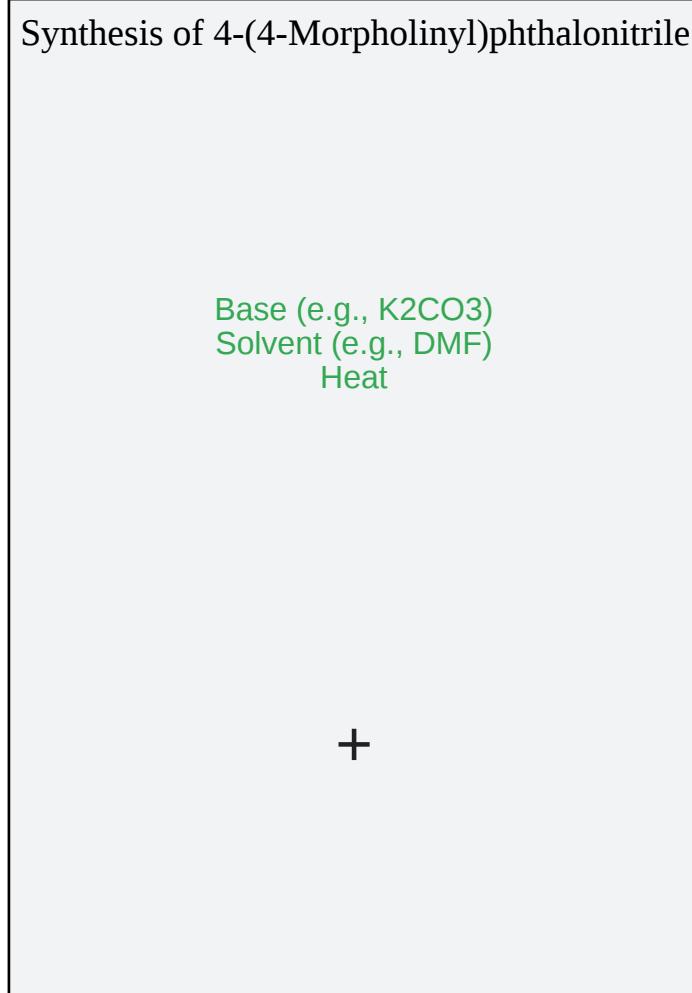
This guide focuses on the synthesis, characterization, and potential biological significance of **4-(4-Morpholiny)phthalonitrile**. Given the established role of substituted phthalonitriles and

morpholine-containing compounds in drug discovery, this molecule represents a promising candidate for further investigation, particularly as a potential modulator of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

## Synthesis and Mechanism

The most plausible and widely employed method for the synthesis of 4-substituted phthalonitriles is through the nucleophilic aromatic substitution (SNAr) of a suitable precursor, typically 4-nitrophthalonitrile. The electron-withdrawing nature of the two nitrile groups and the nitro group activates the aromatic ring towards nucleophilic attack.

Reaction Scheme:



[Click to download full resolution via product page](#)

Figure 1: Proposed synthesis of **4-(4-Morpholinyl)phthalonitrile**.

In this reaction, the lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the carbon atom bearing the nitro group on the 4-nitrophthalonitrile ring. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), and in the presence of a base, like potassium carbonate ( $K_2CO_3$ ), to neutralize the acidic proton generated during the reaction. Heating the reaction mixture facilitates the substitution.

## Physicochemical Properties (Predicted)

While experimental data for **4-(4-Morpholinyl)phthalonitrile** is scarce, its properties can be predicted based on the characteristics of its constituent parts and similar known compounds.

Table 1: Predicted Physicochemical Properties

Property	Predicted Value
Molecular Formula	$C_{12}H_{11}N_3O$
Molecular Weight	213.24 g/mol
Appearance	Off-white to pale yellow solid
Melting Point	150-170 °C
Solubility	Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone); sparingly soluble in water.
Boiling Point	> 300 °C (decomposes)

## Experimental Protocol: Synthesis of **4-(4-Morpholinyl)phthalonitrile**

This protocol is a general procedure adapted from the synthesis of similar 4-substituted phthalonitriles.

Materials:

- 4-Nitrophthalonitrile
- Morpholine
- Anhydrous Potassium Carbonate ( $K_2CO_3$ )
- Anhydrous Dimethylformamide (DMF)
- Deionized Water
- Ethyl Acetate
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ( $MgSO_4$ )
- Silica Gel (for column chromatography)
- Hexanes

**Equipment:**

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating mantle
- Separatory funnel
- Rotary evaporator
- Glass funnel
- Beakers and Erlenmeyer flasks
- Thin Layer Chromatography (TLC) plates and chamber
- UV lamp

- Glass column for chromatography

Procedure:

- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophthalonitrile (1.0 eq).
- Addition of Reagents: Add anhydrous DMF to dissolve the 4-nitrophthalonitrile. To this solution, add morpholine (1.2 eq) followed by anhydrous potassium carbonate (2.0 eq).
- Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexanes mixture). The reaction is typically complete within 4-8 hours.
- Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold deionized water. A precipitate should form.
- Extraction: If a precipitate forms, filter the solid, wash with water, and dry. If an oil forms or the product remains in solution, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
- Washing: Combine the organic extracts and wash successively with deionized water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure **4-(4-Morpholiny)phthalonitrile**.
- Characterization: Characterize the final product by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, FT-IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.

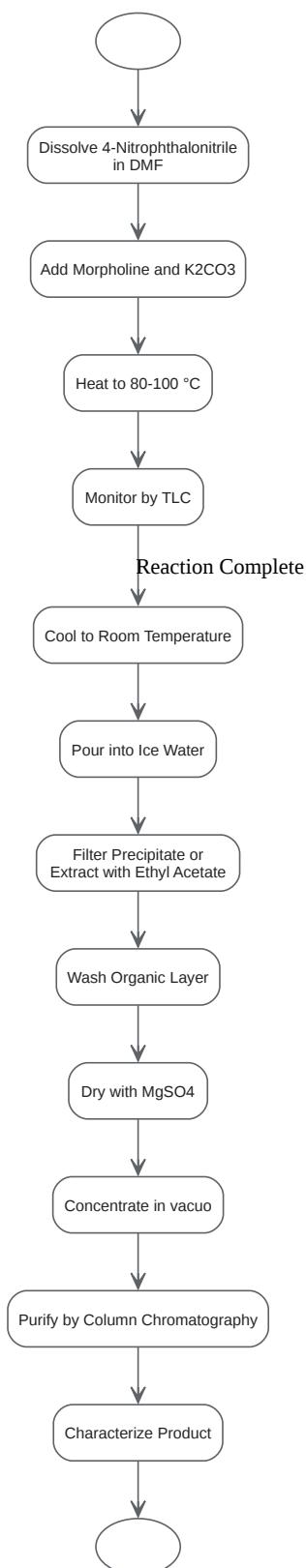
[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for the synthesis of **4-(4-Morpholinyl)phthalonitrile**.

## Potential Biological Activity and Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.[\[1\]](#)[\[2\]](#) Morpholine-containing compounds have been reported as potent inhibitors of this pathway.[\[3\]](#) Therefore, **4-(4-Morpholiny)phthalonitrile** is a promising scaffold for the development of novel PI3K/Akt/mTOR inhibitors.

Table 2: In Vitro Cytotoxicity of Representative Morpholine-Substituted Compounds against Cancer Cell Lines

Compound	Cancer Cell Line	IC <sub>50</sub> (μM)	Reference
Morpholine-substituted quinazoline derivative (AK-3)	A549 (Lung)	10.38 ± 0.27	<a href="#">[4]</a>
MCF-7 (Breast)		6.44 ± 0.29	<a href="#">[4]</a>
SHSY-5Y (Neuroblastoma)		9.54 ± 0.15	<a href="#">[4]</a>
Morpholine-substituted quinazoline derivative (AK-10)	A549 (Lung)	8.55 ± 0.67	<a href="#">[4]</a>
MCF-7 (Breast)		3.15 ± 0.23	<a href="#">[4]</a>
SHSY-5Y (Neuroblastoma)		3.36 ± 0.29	<a href="#">[4]</a>
Morpholine-substituted tetrahydroquinoline (10e)	A549 (Lung)	0.033 ± 0.003	<a href="#">[3]</a>

The potential mechanism of action of **4-(4-Morpholinyl)phthalonitrile** could involve the inhibition of one or more kinases in the PI3K/Akt/mTOR pathway, leading to the suppression of downstream signaling and ultimately inducing apoptosis in cancer cells.

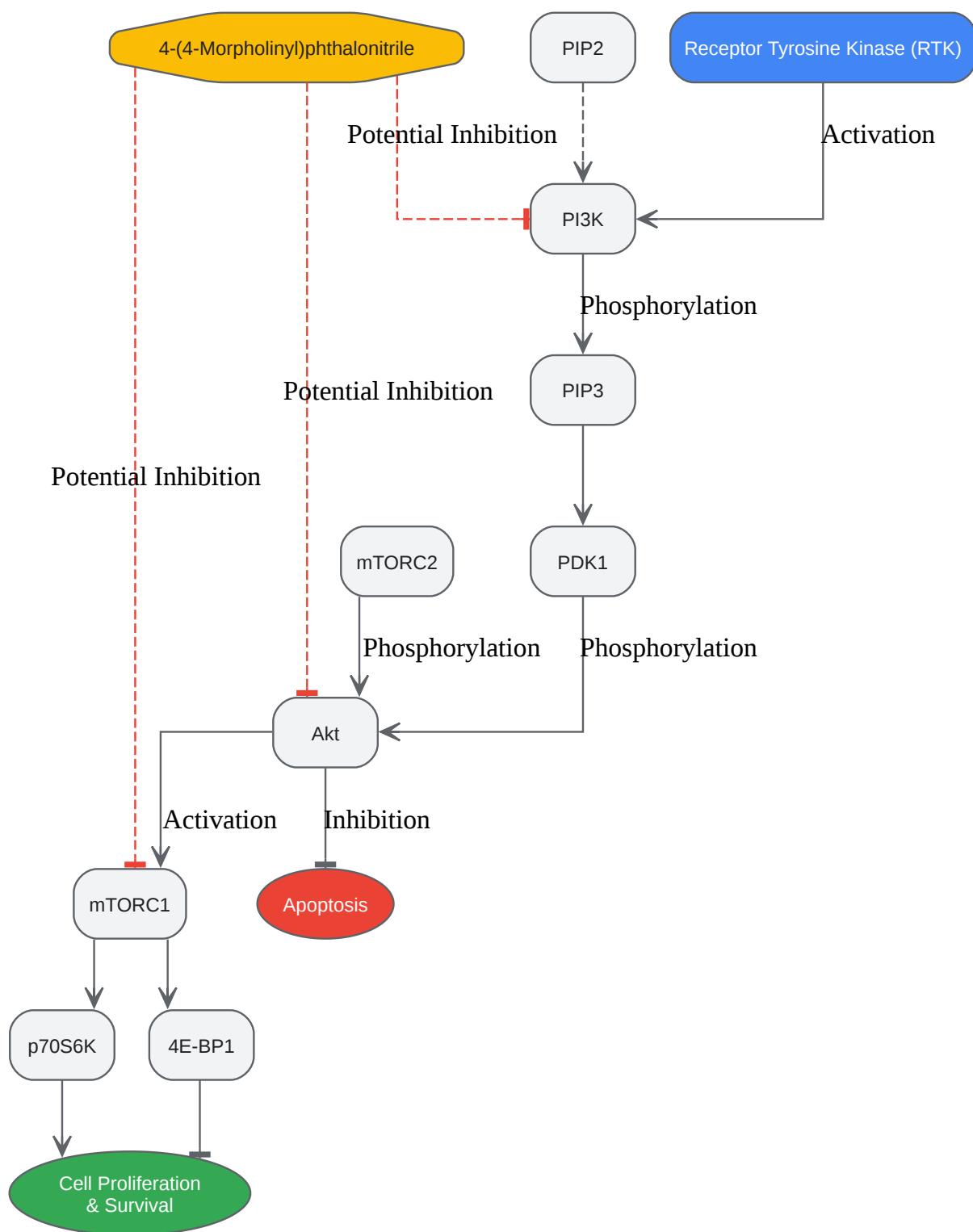
[Click to download full resolution via product page](#)

Figure 3: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

## Conclusion

**4-(4-Morpholiny)phthalonitrile** is a synthetically accessible molecule with significant potential in drug discovery and materials science. Its structural features suggest favorable physicochemical properties and the potential for potent biological activity, particularly as an inhibitor of the PI3K/Akt/mTOR signaling pathway. The experimental protocol provided herein offers a reliable method for its synthesis, enabling further investigation into its chemical and biological characteristics. This technical guide serves as a foundational resource to stimulate and support future research and development efforts centered on this promising compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]
- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 4-(4-Morpholiny)phthalonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b428609#4-4-morpholiny-phthalonitrile-cas-number>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)